Benzyl 2-propylacrylate

Vue d'ensemble

Description

L’acide prostaglandine A2 (PGA2) est un membre de la famille des prostaglandines, qui sont des composés lipidiques dérivés des acides gras. Les prostaglandines sont connues pour leurs rôles divers dans l’organisme, notamment la régulation de l’inflammation, du flux sanguin et de la formation de caillots sanguins. Le PGA2 est formé par déshydratation de la prostaglandine E2 (PGE2) et est connu pour ses propriétés anti-inflammatoires et antitumorales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le PGA2 peut être synthétisé à partir de l’acide arachidonique par une série de réactions enzymatiques. Le processus commence par l’oxydation de l’acide arachidonique pour former la prostaglandine G2 (PGG2) et la prostaglandine H2 (PGH2) par l’action des enzymes cyclooxygénases (COX-1 et COX-2). Le PGH2 est ensuite converti en PGE2, qui subit une déshydratation pour former le PGA2 .

Méthodes de production industrielle

La production industrielle du PGA2 implique la fermentation microbienne de l’acide glutamique en utilisant des souches de Bacillus subtilis. Le processus de fermentation est optimisé pour augmenter le rendement en PGA2, et le composé est ensuite extrait et purifié pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

Le PGA2 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le PGA2 peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent convertir le PGA2 en PGE2.

Substitution : Le PGA2 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le PGA2 comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium. Les réactions se produisent généralement dans des conditions douces, telles que la température ambiante et un pH neutre .

Produits principaux

Les principaux produits formés à partir des réactions du PGA2 comprennent la prostaglandine B2 (PGB2) et la prostaglandine C2 (PGC2), qui sont formées par des transformations ultérieures du PGA2 .

Applications De Recherche Scientifique

Polymer Chemistry

Benzyl 2-propylacrylate is primarily utilized as a monomer in the synthesis of various polymeric materials. Its unique structure allows for the formation of polymers with enhanced mechanical properties and thermal stability.

Synthesis of Copolymers

BPA can be copolymerized with other acrylates or methacrylates to create block copolymers. These copolymers exhibit properties that are advantageous for applications such as coatings, adhesives, and sealants. For instance, copolymers of BPA and methyl methacrylate have shown improved adhesion and flexibility compared to homopolymers.

Table 1: Properties of BPA Copolymers

| Copolymer Composition | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |

|---|---|---|---|

| BPA / Methyl Methacrylate | 30 | 150 | 50 |

| BPA / Ethyl Acrylate | 28 | 160 | 55 |

| BPA / Butyl Acrylate | 32 | 140 | 48 |

Biomedical Applications

This compound has also found applications in the biomedical field, particularly in drug delivery systems and tissue engineering.

Drug Delivery Systems

Research has indicated that BPA can be used to create hydrogels that are effective for controlled drug release. These hydrogels can be designed to respond to specific stimuli (e.g., pH or temperature), making them suitable for targeted therapy.

Case Study: Hydrogel Formulation for Drug Release

- A study demonstrated that hydrogels composed of BPA and N-isopropylacrylamide exhibited a sustained release of the anti-cancer drug doxorubicin over a period of several days, highlighting their potential in cancer therapy .

Tissue Engineering

BPA-based polymers have been explored as scaffolds in tissue engineering due to their biocompatibility and tunable mechanical properties. These scaffolds support cell attachment and proliferation, which are crucial for tissue regeneration.

Case Study: Scaffolds for Bone Tissue Engineering

- A research project utilized BPA-based scaffolds combined with hydroxyapatite to enhance osteoconductivity. The results showed significant improvement in bone cell attachment and mineralization compared to traditional scaffolds .

Industrial Applications

Beyond biomedical uses, this compound is employed in various industrial applications, including adhesives, coatings, and sealants.

Adhesives and Sealants

BPA is incorporated into adhesive formulations where strong bonding and flexibility are required. Its presence improves the thermal stability and moisture resistance of the final product.

Table 2: Performance Metrics of BPA-Based Adhesives

| Adhesive Type | Bond Strength (N/mm²) | Cure Time (minutes) | Temperature Resistance (°C) |

|---|---|---|---|

| BPA-based Polyurethane Adhesive | 12 | 30 | 100 |

| BPA-based Epoxy Adhesive | 15 | 20 | 120 |

Mécanisme D'action

Le PGA2 exerce ses effets en se liant à des récepteurs spécifiques des prostaglandines à la surface de divers types de cellules. Cette liaison déclenche des voies de signalisation qui conduisent à des changements dans l’expression génique, le comportement cellulaire et les réponses physiologiques. Les principales cibles moléculaires du PGA2 comprennent le récepteur nucléaire PPARgamma et le facteur de transcription NF-kappaB, qui sont impliqués dans la régulation de l’inflammation et de la prolifération cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires au PGA2 comprennent :

Acide prostaglandine A1 (PGA1) : Formé par déshydratation de la prostaglandine E1 (PGE1).

Acide prostaglandine J2 (PGJ2) : Formé par déshydratation de la prostaglandine D2 (PGD2).

Acide prostaglandine B2 (PGB2) : Formé à partir du PGA2 par des transformations ultérieures.

Unicité

Le PGA2 est unique en raison de ses puissantes propriétés anti-inflammatoires et antitumorales. Contrairement aux autres prostaglandines, le PGA2 ne médié pas ses effets principalement par l’intermédiaire de récepteurs couplés aux protéines G, mais plutôt par des interactions avec des récepteurs nucléaires et des facteurs de transcription, ce qui en fait un composé précieux pour la recherche thérapeutique .

Activité Biologique

Benzyl 2-propylacrylate (BPA) is an acrylate compound that has garnered interest due to its potential applications in various fields, including material science and biomedicine. This article explores the biological activity of BPA, focusing on its antimicrobial properties, polymerization behavior, and potential therapeutic applications.

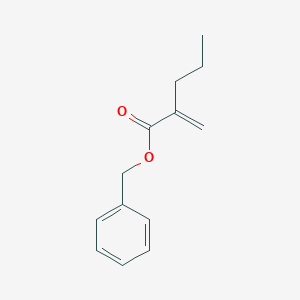

Chemical Structure and Properties

This compound is characterized by its acrylate functional group, which is known for participating in radical polymerization reactions. The structure can be represented as follows:

This compound's unique structure allows it to form polymers with specific properties that are beneficial in various applications.

Antimicrobial Activity

Recent studies have indicated that BPA exhibits significant antimicrobial activity against a range of bacterial strains. The antimicrobial efficacy of BPA was evaluated using the twofold serial dilution technique against both Gram-positive and Gram-negative bacteria. The results demonstrated that BPA could inhibit the growth of several pathogenic bacteria, making it a candidate for developing antimicrobial coatings and materials.

Case Study: Antimicrobial Efficacy

In a controlled study, BPA was tested against the following bacterial strains:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Pseudomonas aeruginosa (Gram-negative)

- Bacillus subtilis (Gram-positive)

The Minimum Inhibitory Concentration (MIC) values were determined, revealing that BPA showed lower MIC values against Gram-positive bacteria compared to Gram-negative bacteria, indicating a stronger inhibitory effect on the former .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Polymerization Behavior

BPA undergoes radical polymerization, which is crucial for its application in creating polymers with specific characteristics. The polymerization kinetics of BPA have been studied to understand how factors like temperature and concentration affect the molecular weight and conversion rates of the resulting polymers.

Key Findings on Polymerization

- Radical Initiation : The use of initiators like AIBN (azobisisobutyronitrile) effectively initiates the polymerization process.

- Molecular Weight Control : By adjusting the feed ratio of monomers and initiators, researchers can control the molecular weight of the resulting polymer.

- Thermal Properties : Polymers derived from BPA exhibit good thermal stability, making them suitable for high-temperature applications .

Therapeutic Applications

The biological activity of BPA extends beyond antimicrobial properties; it also shows promise in therapeutic applications. For instance, its ability to form hydrogels makes it a potential candidate for drug delivery systems.

Case Study: Drug Delivery Systems

Researchers have explored the use of BPA-based hydrogels for controlled release of therapeutic agents. The hydrogels formed from BPA exhibited:

- Sustained Release : Drugs encapsulated within BPA hydrogels showed a gradual release profile over extended periods.

- Biocompatibility : In vitro studies indicated that BPA-based hydrogels are biocompatible, supporting cell viability and proliferation.

Propriétés

IUPAC Name |

benzyl 2-methylidenepentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-7-11(2)13(14)15-10-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMMMVHSJPQPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584379 | |

| Record name | Benzyl 2-methylidenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118785-93-6 | |

| Record name | Benzyl 2-methylidenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-propylacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.